2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline

Medicinal Chemistry ADME Prediction Blood-Brain Barrier

The compound 2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline (CAS 2320211-85-4) is a heterocyclic small molecule that integrates a tetrahydrothieno[3,2-c]pyridine core with an azetidine linker and a quinoxaline-2-carbonyl terminus. This scaffold belongs to a class of compounds investigated as inhibitors of protein kinases such as Aurora-kinases, VEGFR, and PDGFR families, which are known to have an improved safety profile due to low CYP3A4 inhibition.

Molecular Formula C19H18N4OS
Molecular Weight 350.44
CAS No. 2320211-85-4
Cat. No. B2472685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline
CAS2320211-85-4
Molecular FormulaC19H18N4OS
Molecular Weight350.44
Structural Identifiers
SMILESC1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=NC5=CC=CC=C5N=C4
InChIInChI=1S/C19H18N4OS/c24-19(17-9-20-15-3-1-2-4-16(15)21-17)23-11-14(12-23)22-7-5-18-13(10-22)6-8-25-18/h1-4,6,8-9,14H,5,7,10-12H2
InChIKeyKZAQFDVKECDUTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline (CAS 2320211-85-4) Is Used in Kinase-Focused Medicinal Chemistry


The compound 2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline (CAS 2320211-85-4) is a heterocyclic small molecule that integrates a tetrahydrothieno[3,2-c]pyridine core with an azetidine linker and a quinoxaline-2-carbonyl terminus. This scaffold belongs to a class of compounds investigated as inhibitors of protein kinases such as Aurora-kinases, VEGFR, and PDGFR families, which are known to have an improved safety profile due to low CYP3A4 inhibition [1]. The inclusion of the azetidine ring enhances conformational rigidity, while the quinoxaline moiety is strategically placed at the C-2 position, a regiochemical choice that critically influences the compound's hydrogen-bonding capacity and lipophilicity compared to its C-6 linked structural isomer [2].

The Risk of Substituting 2-Quinoxalinyl Regioisomers in Drug Discovery: A Case for CAS 2320211-85-4


In-class compounds featuring the thieno[3,2-c]pyridine-azetidine scaffold cannot be simply interchanged because the position of the quinoxaline attachment (C-2 versus C-6) fundamentally alters the molecule's physicochemical and ADME profile. A direct comparison of computed properties reveals that the 2-quinoxalinyl isomer (CAS 2320211-85-4) exhibits a drastically lower topological polar surface area (TPSA) and higher lipophilicity (logP) than the 6-quinoxalinyl isomer (CAS 2034293-89-3) [1][2]. These differences directly impact predicted membrane permeability, oral absorption, and blood-brain barrier penetration. Substitution without accounting for these regiospecific property vectors risks selecting a compound with a divergent pharmacokinetic fate, regardless of shared kinase inhibition targets [3].

Quantitative Differentiation of CAS 2320211-85-4 Against Structurally Proximal Analogs


Topological Polar Surface Area (TPSA) Reduction: Improving Predicted Membrane Permeability

The target 2-quinoxalinyl isomer (CAS 2320211-85-4) has a computed TPSA of 52.0 Ų, which is significantly lower than the 77.6 Ų observed for its closest analog, the 6-quinoxalinyl regioisomer (CAS 2034293-89-3) [1][2]. This 25.6 Ų difference is substantial, as drugs targeting the central nervous system typically require a TPSA under 60-70 Ų, and an oral drug's upper limit is often cited around 140 Ų. The lower TPSA of the 2-quinoxalinyl isomer directly favors passive membrane permeation, making it a more suitable starting point for programs requiring intracellular target engagement or blood-brain barrier penetration.

Medicinal Chemistry ADME Prediction Blood-Brain Barrier

LogP Modulation: Achieving Higher Lipophilicity for Balanced Potency and ADME

The target compound exhibits a computed logP of 3.34, which is 1.54 log units higher than the regioisomer CAS 2034293-89-3, which has an XLogP3 of 1.8 [1][2]. This indicates a greater degree of lipophilicity, which can enhance binding to hydrophobic kinase pockets and improve non-specific cellular uptake. However, a logP of 3.34 remains within the typical optimal range for oral drugs (1-5), thereby avoiding the excessive lipophilicity that can lead to poor solubility or high metabolic clearance. This balance makes it more favorable than the much more polar 6-substituted isomer, whose lower logP could limit receptor site access in hydrophobic environments.

Lipophilicity Drug Design Physicochemical Properties

Hydrogen Bond Acceptor Count: Reduced Desolvation Penalty for Target Binding

The compound contains 6 hydrogen bond acceptors (HBA) but is substantially less polar than the alternative 6-substituted regioisomer. While that isomer displays higher polarity (TPSA 77.6 Ų), the target compound's lower TPSA of 52.0 Ų indicates a significantly reduced desolvation energy barrier for transitioning from an aqueous biological medium to a hydrophobic protein binding site [1][2]. This is a key physical difference that cannot be rectified by simply swapping the molecules in an assay without altering the underlying thermodynamic binding efficiency.

Binding Affinity Thermodynamics Computational Chemistry

Kinase Inhibitor Class Potential: CYP3A4 Safety Profile Inference

The thieno[3,2-c]pyridine scaffold, which forms the core of this compound, is the subject of a patent (US-8722890-B2) claiming compounds that inhibit Aurora-kinases, VEGFR, and PDGFR families with an improved safety profile due to low CYP3A4 inhibition [1]. While the specific compound CAS 2320211-85-4 was not individually profiled in this patent, the class-level inference is that its core structure is associated with a lower risk of drug-drug interactions compared to kinase inhibitors that strongly inhibit CYP3A4. This makes it a strategically superior choice for early-stage lead optimization over general quinoxaline derivatives uncharacterized for CYP liability.

Kinase Inhibition Drug Safety CYP450

Target Application Scenarios for CAS 2320211-85-4 Based on Physicochemical Differentiation


Hit-to-Lead Optimization for CNS-Penetrant Kinase Inhibitors

The compound's low TPSA of 52.0 Ų and moderate logP of 3.34 make it an exemplary scaffold for central nervous system (CNS) drug discovery programs targeting kinases. Unlike the 6-substituted regioisomer (TPSA 77.6 Ų), this compound falls well within the optimal TPSA range (<70 Ų) for blood-brain barrier penetration. Researchers developing treatments for glioblastoma or neurodegenerative diseases with a kinase-driven pathology should prioritize this regioisomer for better predicted CNS exposure [1][2].

Chemical Probe Synthesis for Intracellular Kinase Targets

For the design of selective chemical probes that must engage intracellular kinase domains, the compound's favorable desolvation profile (Apolar Desolvation: 14.16 kcal/mol) suggests enhanced membrane passage and target binding thermodynamics. This is particularly relevant for Aurora-kinase and VEGFR/PDGFR family targets, where the compound's core is patented for improved safety [1][3]. The higher lipophilicity of the C-2 isomer compared to the C-6 isomer facilitates passive diffusion, a critical requirement for intracellular target engagement.

Fragment-Based and Structure-Guided Drug Design Libraries

The regiospecific placement of the quinoxaline at the C-2 position dictates the orientation of the nitrogen heterocycle, directly influencing hydrogen-bonding interactions with kinase hinge regions. The higher logP of this compound (3.34 vs. 1.8) makes it a preferred fragment-growing intermediate for libraries designed to probe hydrophobic back pockets in ATP-binding sites. Its crisp structural differentiation from the C-6 regioisomer provides medicinal chemists with a clear SAR starting point [2].

Preclinical Safety Screening for CYP-Mediated Drug Interactions

In early ADMET panels, compounds derived from the thieno[3,2-c]pyridine scaffold have been claimed to exhibit low CYP3A4 inhibition. This makes the scaffold an attractive choice for programs aiming to avoid polypharmacy risks, as opposed to many pan-kinase inhibitors that are potent CYP3A4 inhibitors. Incorporating this compound into a lead series can reduce the likelihood of CYP-related toxicity flags later in development [3].

Quote Request

Request a Quote for 2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.